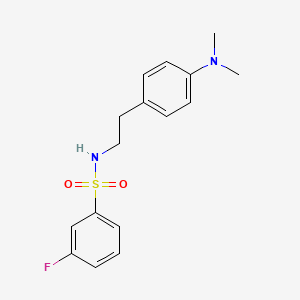

4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one

説明

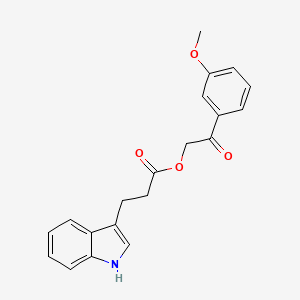

4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.249. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Methods

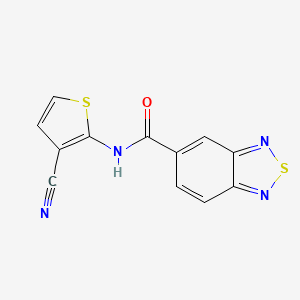

- A New Synthesis Route: This compound can be synthesized through a five-step reaction process starting from 2-methyl-3-nitrophenol, achieving a total yield of 76.3%. This synthesis procedure is efficient and yields high results (Tang Yan-feng, 2012).

Solubility Enhancement

- Ultrasound-Assisted Drug Solubility: The compound's solubility can be enhanced using ultrasound irradiation. This technique is used to form salts of poorly soluble compounds like 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, showing significant yield improvements (Machado et al., 2013).

Structural and Theoretical Studies

- Experimental and Theoretical Investigations: The structure of related compounds, such as 3-benzyloxy-2-nitropyridine, has been studied both experimentally and theoretically. X-ray crystallography and various computational methods are used to understand the molecular structure and vibrational frequencies (Sun et al., 2012).

Chemical Reactions and Interactions

- Benzylation of Alcohols: The compound can be involved in the benzylation of alcohols, forming benzyl ethers. This process is efficient and yields good results, showcasing its versatility in organic synthesis (Poon & Dudley, 2006).

- Interaction with Sodium Methoxide: The compound reacts with sodium methoxide in benzene in the presence of surfactant aggregates. This study highlights its reactivity and potential for various chemical interactions (Fendler et al., 1975).

Applications in Material Science

- Formation of Liquid Crystalline Phases: Derivatives of the compound, such as 4-benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls, can form thermotropic and lyotropic smectic and columnar liquid crystalline phases. This indicates its potential use in material science and engineering (Kölbel et al., 1998).

Medicinal Chemistry and Pharmacology

- Anticancer Activity: Compounds synthesized from 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, such as 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles, have been evaluated for their anticancer activity against different human cancer cell lines, showcasing their potential in medicinal chemistry (Hadiyal et al., 2020).

将来の方向性

特性

IUPAC Name |

1-methyl-3-nitro-4-phenylmethoxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-14-8-7-11(12(13(14)16)15(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAYYQRFSYTJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-chlorophenyl)-2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2490580.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)